Melting Point Depression of ~110 °C Versus 3-Iodocarbazole Enables Solution-Processable Formulation Strategies
9-Ethyl-3-iodocarbazole exhibits a melting point of 82–84 °C, which is approximately 110–115 °C lower than that of its N-unsubstituted analog 3-iodocarbazole (195–199 °C) . This dramatic reduction is attributed to the N-ethyl group disrupting the intermolecular hydrogen bonding and π-stacking interactions that dominate the crystal lattice of 3-iodocarbazole. A crystallographic study on the isostructural halogen derivatives 3-chloro- and 3-bromo-9-ethylcarbazole confirmed that N-ethylation fundamentally alters molecular packing relative to N-unsubstituted analogs [1]. The lower melting point of the target compound is critical for solution-based thin-film deposition techniques such as spin-coating and inkjet printing, where materials must be processable at modest temperatures without thermal degradation.
| Evidence Dimension | Melting point (processability indicator) |
|---|---|
| Target Compound Data | 82–84 °C (density: 1.60 g·cm⁻³) |
| Comparator Or Baseline | 3-Iodocarbazole (CAS 16807-13-9): 195–199 °C (density: ~1.854 g·cm⁻³) |
| Quantified Difference | Δmp ≈ –111 to –115 °C; Δdensity ≈ –0.25 g·cm⁻³ |
| Conditions | Melting point determined by standard capillary or DSC methods; data aggregated from TCI, ChemicalBook, and Chem960 product specifications |
Why This Matters
A melting point below 100 °C is a practical threshold for solution-processing workflows; 3-iodocarbazole at ~197 °C requires high-temperature sublimation or melt-processing at temperatures that risk thermal decomposition of co-formulated materials, directly impacting device fabrication yield and throughput.
- [1] E. Rozycka-Sokolowska, B. Marciniak, S. Kosik, B. Dondela, Z. Bak. Two isostructural halogen derivatives of 9-ethylcarbazole: crystal structure, Hirshfeld surface analysis, and structural comparison with other simple analogs. Structural Chemistry, 2015, 26, 873–886. DOI: 10.1007/s11224-014-0538-8 View Source
